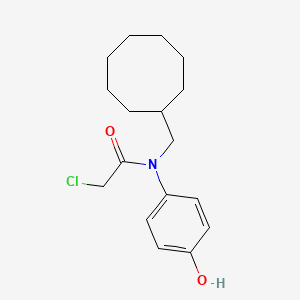

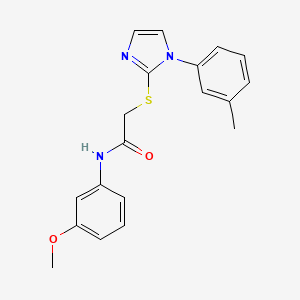

tetrahydro-2H-pyran-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro-2H-pyran-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate is a chemical compound that has been of interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antibacterial Activity

The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds like 4a, 7a, 9b, and 12b have demonstrated growth inhibition against Staphylococcus aureus, including methicillin-resistant strains (MRSA). Compound 7a, in particular, surpasses the efficacy of the reference drug gentamicin .

DNA Gyrase Inhibition

DNA gyrase is a crucial enzyme involved in DNA replication and repair. Several derivatives of this compound have been tested for their inhibitory action on Escherichia coli DNA gyrase. Compounds 3a, 3b, 4a, 9b, and 12b exhibit the highest inhibitory capacity, with IC50 values ranging from 2.26 to 5.87 µM, comparable to the reference compound novobiocin .

Single Strand Break Detection

The coupling of O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (OTX) with alkaline gel electrophoresis improves the detection of single strand breaks (SSBs) in DNA. Researchers have utilized OTX to enhance the process of identifying DNA damage .

Histone Deacetylase (HDAC) Inhibitors

The compound serves as a precursor for potential HDAC inhibitors. Researchers have synthesized various derivatives, including 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides and other related structures. These compounds hold promise in epigenetic research and cancer therapy .

Anti-HIV Activity

While not directly related to the compound itself, a similar derivative—6-aryl-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine—has been assessed for its anti-HIV activity. It showed inhibition against both HIV-1 and HIV-2 strains in cell-based assays .

Chemical Biology of Antimicrobial Resistance

Given the rise of antibiotic-resistant bacteria, exploring novel compounds like this one contributes to our understanding of antimicrobial resistance mechanisms. Investigating its interactions with bacterial targets can inform drug development strategies .

properties

IUPAC Name |

oxan-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c17-15(20-12-4-9-18-10-5-12)16-6-3-14(21-11-7-16)13-2-1-8-19-13/h1-2,8,12,14H,3-7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIZPJXIAIQZCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)OC3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tetrahydro-2H-pyran-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2775638.png)

![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2775643.png)

![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2775644.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2775646.png)

![2,2-Difluorospiro[3.3]heptane-6-sulfonyl chloride](/img/structure/B2775647.png)

![3-(Furan-2-ylmethyl)-8-methoxy-2-propylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2775654.png)

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2775657.png)